molecular formula C23H25N3O5 B11531894 methyl 4-[1-isopropyl-3-({(1E)-[4-(methoxycarbonyl)phenyl]methylene}amino)-4-oxoimidazolidin-2-yl]benzoate

methyl 4-[1-isopropyl-3-({(1E)-[4-(methoxycarbonyl)phenyl]methylene}amino)-4-oxoimidazolidin-2-yl]benzoate

Cat. No.: B11531894
M. Wt: 423.5 g/mol
InChI Key: ZHDALENJLZAVPB-ZMOGYAJESA-N
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Description

Methyl 4-[1-isopropyl-3-({(1E)-[4-(methoxycarbonyl)phenyl]methylene}amino)-4-oxoimidazolidin-2-yl]benzoate is a complex organic compound with a unique structure It is characterized by the presence of an imidazolidinone ring, a benzoate ester, and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[1-isopropyl-3-({(1E)-[4-(methoxycarbonyl)phenyl]methylene}amino)-4-oxoimidazolidin-2-yl]benzoate typically involves multiple steps. One common method starts with the preparation of the imidazolidinone core, followed by the introduction of the benzoate ester and methoxycarbonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1-isopropyl-3-({(1E)-[4-(methoxycarbonyl)phenyl]methylene}amino)-4-oxoimidazolidin-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-[1-isopropyl-3-({(1E)-[4-(methoxycarbonyl)phenyl]methylene}amino)-4-oxoimidazolidin-2-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 4-[1-isopropyl-3-({(1E)-[4-(methoxycarbonyl)phenyl]methylene}amino)-4-oxoimidazolidin-2-yl]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives and benzoate esters, such as:

  • Methyl 4-[1-isopropyl-3-({(1E)-[4-(methoxycarbonyl)phenyl]methylene}amino)-4-oxoimidazolidin-2-yl]benzoate
  • Ethyl 4-[1-isopropyl-3-({(1E)-[4-(methoxycarbonyl)phenyl]methylene}amino)-4-oxoimidazolidin-2-yl]benzoate
  • Propyl 4-[1-isopropyl-3-({(1E)-[4-(methoxycarbonyl)phenyl]methylene}amino)-4-oxoimidazolidin-2-yl]benzoate

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

methyl 4-[(E)-[2-(4-methoxycarbonylphenyl)-5-oxo-3-propan-2-ylimidazolidin-1-yl]iminomethyl]benzoate

InChI

InChI=1S/C23H25N3O5/c1-15(2)25-14-20(27)26(21(25)17-9-11-19(12-10-17)23(29)31-4)24-13-16-5-7-18(8-6-16)22(28)30-3/h5-13,15,21H,14H2,1-4H3/b24-13+

InChI Key

ZHDALENJLZAVPB-ZMOGYAJESA-N

Isomeric SMILES

CC(C)N1CC(=O)N(C1C2=CC=C(C=C2)C(=O)OC)/N=C/C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC(C)N1CC(=O)N(C1C2=CC=C(C=C2)C(=O)OC)N=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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